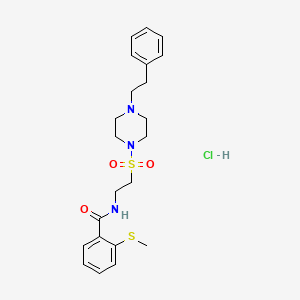

![molecular formula C27H23FN4O2S B2565888 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide CAS No. 1173740-54-9](/img/structure/B2565888.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

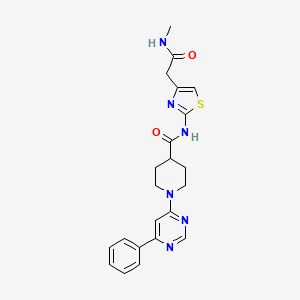

The synthesis of compounds structurally related to “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide” has been reported in the literature . For instance, 2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones were obtained by condensing a key intermediate with carbon disulfide . A further oxidation of these thiones gave their corresponding oxo-analogues .Molecular Structure Analysis

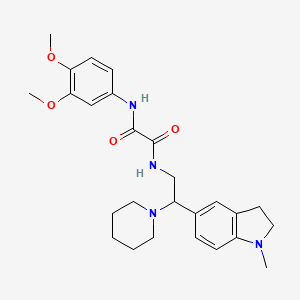

The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl moiety, a benzyl group, a thio group, a 4-fluorobenzyl group, and a propanamide group.Chemical Reactions Analysis

While specific chemical reactions involving “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide” have not been reported, compounds with similar structures have been used in various chemical reactions. For example, 2-Benzylimidazoline has been used in the preparation of phenyl-2,3-dihydroimidazo[1,2-a]pyridinone derivatives via condensation with a series of β-keto esters .Scientific Research Applications

Antiviral Properties

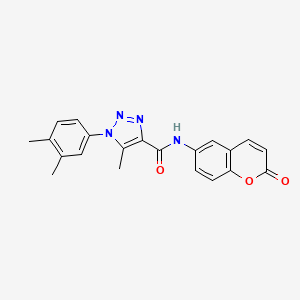

1,2,4-Triazole derivatives have been shown to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Anti-inflammatory Activity

Triazoles have been reported to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Antifertility Activity

Some studies have reported that triazoles can exhibit antifertility activity . This could potentially lead to their use in the development of new contraceptive methods.

Antitubercular Activity

Triazoles have also been found to possess antitubercular activity . This suggests that they could be used in the treatment of tuberculosis.

Anticancer Properties

1,2,4-Triazole derivatives have been synthesized and evaluated as promising anticancer agents . For example, compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity against the Hela cell line .

Antibacterial and Antifungal Activities

1,2,4-Triazole derivatives have been reported to possess antibacterial and antifungal activities . This suggests that they could be used in the development of new antimicrobial drugs.

Agricultural Applications

Triazoles have been found to have applications in agriculture . They could potentially be used as pesticides or in other agricultural applications.

Industrial Applications

Triazoles have been found to have various industrial applications . For example, they can be used in the production of dyes and other industrial chemicals .

Mechanism of Action

Target of Action

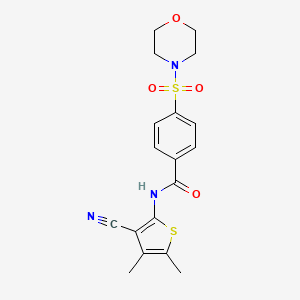

The primary targets of the compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play crucial roles in cellular signaling networks and cancer treatment .

Mode of Action

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide interacts with its targets by inhibiting their activities . This results in multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide affects the PI3K and HDAC pathways . The inhibition of these pathways leads to antiproliferative activities against certain cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications act synergistically with the inhibition of PI3K and HDAC, leading to potent antiproliferative activities against certain cancer cells .

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O2S/c1-17(25(33)29-16-19-11-13-20(28)14-12-19)35-27-31-22-10-6-5-9-21(22)24-30-23(26(34)32(24)27)15-18-7-3-2-4-8-18/h2-14,17,23H,15-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYELANWUHLCZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)